molecular formula C9H11ClN2O2 B1597668 N1-isopropyl-4-chloro-2-nitroaniline CAS No. 89659-66-5

N1-isopropyl-4-chloro-2-nitroaniline

Cat. No.: B1597668
CAS No.: 89659-66-5
M. Wt: 214.65 g/mol
InChI Key: FVLRQKBPFQZCCT-UHFFFAOYSA-N
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Description

N1-isopropyl-4-chloro-2-nitroaniline is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of aniline, characterized by the presence of an isopropyl group, a chlorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-isopropyl-4-chloro-2-nitroaniline can be synthesized through several methods. One common synthetic route involves the reaction of isopropylamine with 2,5-dichloronitrobenzene. The reaction is typically carried out in ethanol at 150°C for 60 hours in a sealed tube . This method yields the desired compound with a yield of approximately 69.6%.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-4-chloro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Ammonia, primary or secondary amines, thiols, solvents like ethanol or methanol.

Major Products Formed

    Reduction: N1-isopropyl-4-chloro-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

N1-isopropyl-4-chloro-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-isopropyl-4-chloro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Similar structure but lacks the isopropyl group.

    2-chloro-4-nitroaniline: Similar structure but with different positioning of the chlorine and nitro groups.

    N1-isopropyl-2-chloro-4-nitroaniline: Positional isomer with different arrangement of substituents.

Uniqueness

N1-isopropyl-4-chloro-2-nitroaniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

4-chloro-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLRQKBPFQZCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371533
Record name 4-Chloro-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89659-66-5
Record name 4-Chloro-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-chloro-2-nitroaniline (8.6 g; 0.05 mole), 2,2-dimethoxypropane (10.0 ml; 0.9 mole) and trifluoroacetic acid [TFA] (4.0 ml; 0.005 moles) were dissolved in toluene (100 ml) and stirred for 1 hr. BH3 pyridine (5.0 ml; 0.05 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc 40%EtOAc/Hexane. Additional TFA, BH3 * pyridine and 2,2-dimethoxypropane were added until the tlc indicated that the 4-chloro-2-nitroaniline was consumed. The reaction mixture was placed on a bed of silica and eluted with toluene. The product was the first major component to elute, which produced 8.4 g (78%) of a yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

2,5-Dichloronitrobenzene (150 g) was added to isopropylamine (150 g) and the mixture was stirred in a sealed tube at 100° C. for 4 hours. After cooling, water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water and dried over anhydrous magnesium sulfate and then the solvent was distilled off under reduced pressure to give 4-chloro-N-isopropyl-2-nitroaniline (163 g). A part of the obtained product was recrystallized from methanol, which showed the following physical properties:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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